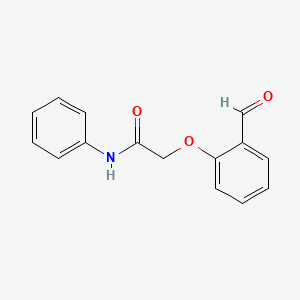

2-(2-formylphenoxy)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-12-6-4-5-9-14(12)19-11-15(18)16-13-7-2-1-3-8-13/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMSNBXGJOIRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Formylphenoxy N Phenylacetamide and Analogues

Strategic Pathways for Primary Compound Synthesis

The most common and logical approach to synthesizing 2-(2-formylphenoxy)-N-phenylacetamide involves a sequential three-step process. This strategy focuses on first constructing the core aryloxy-N-phenylacetamide scaffold, followed by the crucial introduction of the formyl group.

Williamson Ether Synthesis Approaches for Aryloxy-N-phenylacetamides

The formation of the ether bond in this compound is frequently achieved through the Williamson ether synthesis. semanticscholar.orgnih.govorganic-chemistry.org This classical and versatile method involves the reaction of a phenoxide with an alkyl halide. semanticscholar.org In the context of synthesizing the target molecule's backbone, this typically involves the reaction of a substituted phenol (B47542) with an N-phenyl-2-haloacetamide.

Specifically, the synthesis often commences by reacting a hydroxybenzaldehyde, such as salicylaldehyde (B1680747) (for the ortho-formyl isomer) or 4-hydroxybenzaldehyde (B117250) (for the para-formyl isomer), with a 2-chloro-N-arylacetamide. researchgate.net The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695). researchgate.netresearchgate.net The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the chloride ion from the acetamide (B32628) derivative in an Sₙ2 reaction. semanticscholar.orgptfarm.pl

A typical procedure involves dissolving the hydroxybenzaldehyde and the chloro-N-phenylacetamide in a solvent, followed by the addition of a base. The mixture is then heated to facilitate the reaction. For instance, one synthetic route describes reacting the potassium salt of p-hydroxybenzaldehyde with 2-chloro-N-phenylacetamide in DMF at reflux to produce 2-(4-formylphenoxy)-N-phenylacetamide in high yields (80-86%). researchgate.net

Table 1: Examples of Williamson Ether Synthesis for Formylphenoxy-N-arylacetamides

| Phenolic Reactant | Haloacetamide Reactant | Base/Solvent | Product | Yield (%) | Reference |

| p-Hydroxybenzaldehyde | 2-Chloro-N-phenylacetamide | K₂CO₃ / DMF | 2-(4-Formylphenoxy)-N-phenylacetamide | 80-86 | researchgate.net |

| Salicylaldehyde | 2-Chloroacetamide | K₂CO₃ / Acetone | 2-(2-Formylphenoxy)acetamide (B1273628) | Not Specified | rsc.org |

| 4-Hydroxybenzaldehyde | 2-Chloro-N-phenylacetamide | K₂CO₃ / Dry CH₂Cl₂ | 2-(4-Formylphenoxy)-N-phenylacetamide | 80 | nih.gov |

This table is interactive and can be sorted by column.

Acylation Reactions in N-Phenylacetamide Formation

The N-phenylacetamide moiety is a crucial component of the target molecule. This amide is typically formed through the acylation of aniline (B41778) or its derivatives. researchgate.netresearchgate.net A common and efficient method involves the reaction of aniline with an acylating agent like chloroacetyl chloride. nih.govresearchgate.net

This nucleophilic substitution reaction is often performed in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at a reduced temperature (e.g., 0 °C) to control the reactivity of the acyl chloride. nih.gov For example, a well-stirred solution of aniline and potassium carbonate in dry dichloromethane can be treated with chloroacetyl chloride dropwise at 0 °C to yield 2-chloro-N-phenylacetamide. nih.gov This intermediate is then used in the subsequent Williamson ether synthesis step.

Other acylating agents, such as acetic anhydride, can also be employed for the acetylation of aniline to form acetanilide (B955) (N-phenylacetamide), which can then be further functionalized. researchgate.net The choice of acylating agent and reaction conditions can be tailored to achieve the desired N-phenylacetamide precursor. researchgate.net

Aldehyde Group Introduction and Functionalization

The introduction of the formyl (-CHO) group is a key step that imparts significant chemical reactivity to the molecule. nih.govcatalyticamidation.info In the most direct synthetic strategies, the aldehyde functionality is incorporated from the start by using a formyl-substituted phenol, such as salicylaldehyde or p-hydroxybenzaldehyde, as a precursor in the Williamson ether synthesis. researchgate.netresearchgate.netrsc.org This approach is efficient as it builds the desired functionality directly into the molecular backbone.

Once the 2-(formylphenoxy)-N-phenylacetamide scaffold is assembled, the aldehyde group serves as a versatile handle for further chemical modifications. researchgate.net For instance, it can readily undergo condensation reactions with various nucleophiles. One notable application is the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326). researchgate.net This reaction, typically catalyzed by a weak base like piperidine (B6355638), leads to the formation of α,β-unsaturated dicyanovinyl derivatives. researchgate.net

Furthermore, the aldehyde can participate in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, to construct more complex heterocyclic systems. rsc.org For example, reacting 2-(4-formylphenoxy)-N-arylacetamides with a β-ketoester and an ammonia (B1221849) source can yield dihydropyridine (B1217469) derivatives. rsc.org These subsequent functionalizations highlight the strategic importance of the aldehyde group in generating a library of related compounds for various applications.

Exploration of Alternative Synthetic Routes and Conditions

While the sequential approach is robust, researchers have explored alternative methodologies to improve efficiency, reduce the number of steps, and employ different catalytic systems.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer a significant advantage in synthetic chemistry by combining multiple reaction steps into a single operation, thereby saving time, reagents, and purification efforts. For the synthesis of analogues of this compound, MCRs have been effectively utilized.

A prime example is the three-component reaction involving 2-(4-formylphenoxy)-N-(aryl)acetamides, malononitrile, and an active methylene reagent (such as dimedone, 4-hydroxycoumarin, or a pyrazolone). researchgate.net This reaction, typically carried out in ethanol with a catalytic amount of piperidine, leads to the formation of complex, fused 4H-pyran systems in a single step. researchgate.net This strategy efficiently builds molecular complexity from relatively simple starting materials.

Another approach involves Hantzsch-like reactions where 2-(4-formylphenoxy)-N-arylacetamides are reacted with reagents like 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297). rsc.org This methodology provides access to a new series of 1,4-dihydropyridine (B1200194) derivatives linked to the phenoxy-N-arylacetamide scaffold. rsc.org These one-pot strategies are highly valuable for the rapid generation of diverse molecular libraries.

Catalytic Approaches in Formylphenoxy-Acetamide Construction

Catalysis offers a powerful tool for developing more efficient and selective synthetic methods. While a dedicated catalytic one-pot synthesis for this compound is not extensively documented, catalytic methods are highly relevant for the key bond-forming steps.

Amide Bond Formation: The direct amidation of a carboxylic acid (like 2-(2-formylphenoxy)acetic acid) with aniline represents a greener alternative to using acyl chlorides. This transformation can be facilitated by various catalysts. Boron-based catalysts, such as boric acid and tris(2,2,2-trifluoroethyl) borate, have been shown to be effective for direct amide synthesis. Heterogeneous catalysts, including silica (B1680970) gel and ceric ammonium nitrate (B79036) (CAN) under microwave irradiation, have also been employed to promote the direct formation of N-phenylacetamides from carboxylic acids and amines, often under solvent-free conditions. semanticscholar.orgresearchgate.net

Ether Bond Formation: While the Williamson ether synthesis is typically base-mediated, catalytic approaches for etherification exist. For instance, copper-catalyzed methods have been developed for the synthesis of diaryl ethers (Ullmann condensation), which could be adapted for the formation of the aryloxy ether linkage in the target molecule.

C-H Functionalization for Formylation: An emerging and powerful strategy involves the direct introduction of a formyl group onto an aromatic ring through catalytic C-H activation. Transition metal catalysts, particularly palladium and rhodium, are known to facilitate such transformations. For example, palladium-catalyzed reductive carbonylation of aryl halides using formic acid as a CO source provides a route to aromatic aldehydes. organic-chemistry.org More advanced rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides has been explored for annulation reactions, demonstrating that the phenoxyacetamide group can act as a directing group for functionalizing the aromatic ring. researchgate.netresearchgate.net While direct C-H formylation of the N-phenoxyacetamide precursor is a sophisticated and less common approach for this specific target, it represents a modern and atom-economical direction in synthetic chemistry.

Table 2: Catalytic Methods for Key Bond Formations

| Reaction Type | Catalyst/Reagent | Substrates | Key Features | Reference |

| Direct Amidation | Boric Acid | Carboxylic Acids, Amines | Green, efficient | |

| Direct Amidation | Ceric Ammonium Nitrate (CAN) | Carboxylic Acids, Amines | Microwave-assisted, solvent-free | semanticscholar.org |

| C-H Activation/Annulation | Rh(III) complexes | N-Phenoxyacetamides, Alkenes/Alkynes | High atom economy, directing group-assisted | researchgate.net |

| Reductive Carbonylation | Pd(OAc)₂ / HCOOH | Aryl Iodides | Gaseous CO-free formylation | organic-chemistry.org |

This table is interactive and can be sorted by column.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical step in synthetic chemistry to maximize product yield, minimize reaction time, and ensure the purity of the final compound. For the synthesis of this compound and its analogues via Williamson ether synthesis, several key parameters can be systematically varied. These include the nature of the base, the type of solvent, the reaction temperature, and the reaction duration. While a dedicated systematic study for the optimization of this compound synthesis is not prominently available, data from the synthesis of its analogues provide a strong foundation for understanding the impact of these parameters.

Influence of Base and Solvent:

The choice of base is crucial for the efficient deprotonation of the phenolic hydroxyl group of salicylaldehyde. Weak inorganic bases are commonly employed to avoid potential side reactions. Potassium carbonate (K2CO3) is a frequently used base in these syntheses, proving effective in promoting the reaction. The selection of the solvent is equally important as it influences the solubility of the reactants and the nucleophilicity of the phenoxide ion. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred in Williamson ether synthesis as they effectively solvate cations, leaving the anionic nucleophile more reactive. Protic solvents like ethanol can also be used, sometimes in combination with water.

Effect of Temperature and Reaction Time:

The reaction temperature directly impacts the rate of the substitution reaction. Most preparations of similar phenoxyacetamides involve heating the reaction mixture to reflux. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products. The reaction time is also a key variable, with typical durations ranging from 4 to 72 hours, depending on the reactivity of the substrates and the chosen conditions. Progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TLC).

The following table summarizes the reaction conditions and yields reported for the synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and some of its closely related analogues, which can serve as a guide for optimizing the synthesis of the ortho-isomer, this compound.

Table 1: Reported Synthesis Conditions and Yields for 2-(4-formylphenoxy)-N-arylacetamide Analogues

| N-Aryl Substituent | Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenyl | K2CO3 | - | - | 80 |

| 2-Fluorophenyl | K2CO3 | - | - | 65 |

| 2-Chlorophenyl | K2CO3 | - | - | 70 |

| Pyridin-2-yl | K2CO3 | - | - | 60 |

| p-Tolyl | - | - | - | 88 |

| 4-Chlorophenyl | - | - | - | 85 |

| 4-Nitrophenyl | - | - | - | 82 |

| 4-Methylphenyl | - | - | - | 66-68 |

Note: Dashes indicate that the specific parameter was not detailed in the available literature.

Based on the data for these analogues, a starting point for the optimization of this compound synthesis would involve using potassium carbonate as the base in a polar aprotic solvent like DMF, with heating to facilitate the reaction. To enhance the yield, a systematic investigation could involve screening other inorganic bases (e.g., Cs2CO3, K3PO4), a wider range of solvents, and varying the reaction temperature and time. The use of phase-transfer catalysts could also be explored to potentially improve the reaction efficiency, especially in biphasic solvent systems.

Advanced Derivatization and Chemical Transformations

Condensation Reactions Involving the Formyl Group

The aldehyde moiety in 2-(2-formylphenoxy)-N-phenylacetamide is a focal point for numerous condensation reactions, enabling the extension of its molecular framework and the introduction of new functional groups. These reactions are fundamental in creating a wide array of derivatives with potential applications in various fields of chemical research.

Knoevenagel Condensation for Olefinic Derivatives

The Knoevenagel condensation is a prominent reaction for forming carbon-carbon bonds, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.compurechemistry.org This reaction has been successfully applied to acetamide (B32628) derivatives to produce various olefinic compounds.

In a typical procedure, the this compound would be reacted with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.comorganic-chemistry.org The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde's carbonyl carbon, followed by dehydration to yield the α,β-unsaturated product. purechemistry.org The electron-withdrawing groups on the active methylene compound are crucial for the deprotonation and subsequent reaction. sphinxsai.com

While specific examples detailing the Knoevenagel condensation of this compound with a wide range of active methylene compounds are not extensively documented in the provided search results, the general reactivity of aromatic aldehydes in this reaction is well-established. researchgate.net For instance, the condensation of various aldehydes with malononitrile derivatives is a known method for synthesizing benzylidenemalononitrile (B1330407) compounds. masterorganicchemistry.com

Table 1: Representative Knoevenagel Condensation Reactions of Aryl Aldehydes

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product Type |

| Benzaldehyde | Malononitrile | Piperidine/Acetic Acid | Benzylidene Malononitrile |

| Substituted Benzaldehydes | Ethyl Cyanoacetate | Ammonium Acetate (B1210297) | Ethyl α-cyanocinnamate Derivatives |

| Salicylaldehyde (B1680747) | Malononitrile | Sodium Carbonate | 2-Iminochromene-3-carbonitrile |

Schiff Base Formation and Imine Chemistry

The reaction of the formyl group of this compound with primary amines leads to the formation of Schiff bases, or imines, which are compounds containing a carbon-nitrogen double bond. redalyc.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. redalyc.orglibretexts.org

The synthesis of Schiff bases from salicylaldehyde derivatives and various amines is a well-documented process. ptfarm.pl For instance, the condensation of (2-formylphenoxy)acetic acid with different diamines has been shown to produce hexadentate Schiff base ligands. wikipedia.org Although this is a related compound, it demonstrates the reactivity of the ortho-formylphenoxy moiety towards amine condensation. The resulting imines from this compound can serve as versatile intermediates for the synthesis of more complex molecules and metal complexes. nih.gov

Table 2: Examples of Schiff Base Formation with Aromatic Aldehydes

| Aldehyde Reactant | Amine Reactant | Product Type |

| Salicylaldehyde | 2,2'-bis(p-methoxyphenylamine) | Schiff Base Ligand |

| Benzaldehyde | Ethylamine | N-Ethylbenzylideneimine |

| Substituted Aromatic Aldehydes | Naphtha[1,2-d]thiazol-2-amine | 2-Benzylideneaminonaphthothiazoles |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (or ketone) lacking α-hydrogens and a ketone that has α-hydrogens, resulting in the formation of α,β-unsaturated ketones. libretexts.orgresearchgate.net In the context of this compound, this reaction would involve its condensation with a ketone, such as acetophenone (B1666503) or a cyclic ketone, in the presence of a strong base like sodium hydroxide. nih.govorganic-chemistry.org

This reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily dehydrates to yield the conjugated enone. nih.gov While specific examples of the Claisen-Schmidt condensation with this compound are not detailed in the provided search results, the general applicability of this reaction to aromatic aldehydes is a cornerstone of organic synthesis for creating chalcones and related structures. organic-chemistry.org

Table 3: General Claisen-Schmidt Condensation Parameters

| Aldehyde Reactant | Ketone Reactant | Base Catalyst | Product Class |

| Aromatic Aldehyde | Acetophenone | Sodium Hydroxide | Chalcone |

| Benzaldehyde | Cyclopentanone | Potassium Hydroxide | α,α'-bis(benzylidene)cyclopentanone |

| Aromatic Aldehyde | Hindered Cyclic Ketones | Alkali Metal Hydroxide/Alkoxide | α,β-Unsaturated Ketones |

Cyclization Reactions and Heterocyclic Compound Synthesis

The strategic placement of the formyl and phenoxyacetamide groups in this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of a range of heterocyclic compounds.

Synthesis of Thiazolidinedione Derivatives

A significant application of this compound and its derivatives is in the synthesis of thiazolidinedione-based compounds. Research has demonstrated the synthesis of a series of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides from salicylic (B10762653) aldehydes. beilstein-journals.orgpsu.edu These compounds serve as active carbonyl agents for the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone through a Knoevenagel condensation. beilstein-journals.orgpsu.edu

The reaction involves the condensation of the formyl group with the active methylene group of the thiazolidinedione ring, typically catalyzed by piperidine and acetic acid in a solvent like toluene (B28343) at elevated temperatures. arkat-usa.org This reaction is a key step in the synthesis of various biologically active molecules.

Table 4: Synthesis of Thiazolidinedione Derivatives via Knoevenagel Condensation

| Aldehyde Reactant | Active Methylene Reactant | Catalysts | Product |

| 2-(4-formylphenoxy)-N-phenylacetamides | Thiazolidine-2,4-dione | Piperidine, Acetic Acid | 2-(4-{[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy})-N-phenylacetamides |

| 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides | 2-Thioxo-4-thiazolidinone | Not specified | Ylidene derivatives of 2-thioxo-4-thiazolidinone |

Construction of Fused Pyrans and Chromenes

The 2-(formylphenoxy)-N-phenylacetamide scaffold is also utilized in the synthesis of fused pyran and chromene ring systems. While much of the detailed research focuses on the 2-(4-formylphenoxy) isomer, the underlying principles of cyclization can be extrapolated to the ortho-substituted compound.

A three-component reaction involving 2-(4-formylphenoxy)-N-(aryl)acetamides, malononitrile, and an active methylene reagent such as dimedone or 4-hydroxycoumarin, in the presence of piperidine, leads to the efficient synthesis of novel 2-phenoxy-N-phenylacetamide hybrids with various heterocyclic scaffolds like 2-amino-3-cyano-4H-chromene and 2-amino-3-cyanopyrano[3,2-c]chromene. The reaction likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Furthermore, the reaction of salicylaldehyde, the precursor to the "2-formylphenoxy" moiety, with various enolates or their equivalents is a versatile route to chromane (B1220400) and chromene derivatives. beilstein-journals.org These reactions can proceed through tandem oxo-Michael additions followed by intramolecular Knoevenagel condensations or aldol reactions. beilstein-journals.org This suggests that this compound could undergo similar intramolecular cyclizations or participate in multi-component reactions to form fused pyran and chromene structures.

Table 5: Synthesis of Fused Pyrans and Chromenes from Aryl Aldehydes

| Aldehyde Reactant | Other Reactants | Catalyst | Heterocyclic Product |

| 2-(4-formylphenoxy)-N-(aryl)acetamides | Malononitrile, Dimedone | Piperidine | 2-amino-3-cyano-4H-chromene derivatives |

| 2-(4-formylphenoxy)-N-(aryl)acetamides | Malononitrile, 4-Hydroxycoumarin | Piperidine | 2-amino-3-cyanopyrano[3,2-c]chromene derivatives |

| Salicylaldehyde | Malononitrile | Sodium Carbonate | 2-Iminochromene derivatives |

| Salicylaldehyde | Acetophenone | Base | Flavan/Flavone precursors (Chalcones) |

Formation of Dihydropyridines via Hantzsch-like Reactions

The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate to form a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.org This reaction has been applied to derivatives of N-phenylacetamide.

Research has demonstrated a simple and effective method for the synthesis of a new series of 1,4-dihydropyridines and their fused heterocyclic derivatives linked to a phenoxy-N-arylacetamide moiety. researchgate.nettandfonline.cominformahealthcare.com This was achieved through a Hantzsch-like reaction of various 2-(4-formylphenoxy)-N-arylacetamides with 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium acetate. researchgate.nettandfonline.cominformahealthcare.com

While this transformation is well-documented for the para-substituted isomer, 2-(4-formylphenoxy)-N-phenylacetamide, there is a lack of specific literature demonstrating the Hantzsch reaction with the ortho-substituted isomer, this compound.

Table 1: Examples of Hantzsch-like Reactions with 2-(4-formylphenoxy)-N-arylacetamides This data is based on the reactions of the para-isomer.

| Aldehyde Reactant | Active Methylene Compound(s) | Nitrogen Source | Product Type | Reference(s) |

| 2-(4-formylphenoxy)-N-arylacetamides | 3-aminocrotononitrile | - | 1,4-dihydropyridin-3,5-dicarbonitriles | researchgate.net, tandfonline.com, informahealthcare.com |

| 2-(4-formylphenoxy)-N-arylacetamides | 1,3-dicarbonyl compounds | Ammonium acetate | Fused-dihydropyridines | researchgate.net, tandfonline.com, informahealthcare.com |

Integration into Oxindole (B195798) Scaffolds

The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.net The aldehyde group of formylphenoxy acetamides can be utilized to integrate this valuable moiety.

A series of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-arylacetamides has been synthesized through the reaction of 5-substituted-1H-indolin-2-ones with 2-(4-formylphenoxy)-N-substituted-phenyl-acetamides. ptfarm.pl The reaction proceeds via a condensation reaction between the aldehyde group of the acetamide derivative and the active methylene group at the C3 position of the oxindole ring, typically catalyzed by a weak base like piperidine. ptfarm.plchemicalbook.com

This synthetic strategy has been specifically reported for the para-isomer, 2-(4-formylphenoxy)-N-phenylacetamide. ptfarm.pl The literature available from the search does not provide examples of the integration of the ortho-isomer, this compound, into oxindole scaffolds.

Table 2: Synthesis of Oxindole-Tethered N-Arylacetamides This data is based on the reactions of the para-isomer.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference(s) |

| 2-(4-formylphenoxy)-N-phenylacetamide | 5-substituted-1H-indolin-2-ones | Piperidine | 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-arylacetamides | ptfarm.pl |

Exploration of Triazole and Imidazole (B134444) Linkages

Triazole and imidazole moieties are important five-membered heterocycles that are frequently incorporated into biologically active molecules. nih.govnih.gov The aldehyde functionality of this compound serves as a key handle for the construction of these heterocyclic systems.

A study on the synthesis of 4-thiazolidinone (B1220212) derivatives utilized a series of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides, which were synthesized from salicylic aldehydes. researchgate.net These ortho-formylphenoxy acetamide derivatives were then used in a one-pot reaction with 3(5)-mercapto-1,2,4-triazoles and chloroacetic acid to synthesize 5-ylidene-thiazolo[3,2-b] researchgate.nettandfonline.cominformahealthcare.comtriazol-6-one derivatives. researchgate.net This demonstrates a direct application of the ortho-formyl isomer in the synthesis of fused triazole systems.

While a variety of synthetic methods exist for the preparation of imidazole derivatives, such as the Debus synthesis from a dicarbonyl compound, an aldehyde, and ammonia, or the Radiszewski synthesis, specific examples detailing the direct use of this compound for imidazole ring formation were not found in the provided search results. nih.govderpharmachemica.com General methods for synthesizing N-substituted imidazole derivatives often involve the reaction of an imidazole nucleus with an electrophile, such as ethyl chloroacetate, to form an imidazole ester, which can then be reacted with various amines to produce amide derivatives. nih.gov

Modifications of the Phenylacetamide Moiety

N-Substitution Strategies on the Amide Nitrogen

The amide nitrogen of the this compound core can be a point of diversification. In principle, N-substituted derivatives can be prepared by reacting 2-(2-formylphenoxy)acetic acid or its activated derivatives (like an acid chloride) with a range of primary and secondary amines.

The synthesis of various 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives has been reported, showcasing the feasibility of introducing a wide array of substituents on the amide nitrogen. rjptonline.org For instance, a series of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs have been synthesized. researchgate.net These examples, while not specific to the 2-(2-formylphenoxy) scaffold, illustrate the general synthetic accessibility of N-substituted phenoxy acetamide derivatives.

C-C and C-X Bond Forming Reactions

The aldehyde group in this compound is a prime site for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. Such reactions are fundamental in organic synthesis for building molecular complexity.

While general methodologies for C-C bond formation involving carbonyl compounds, such as aldol and Wittig reactions, are well-established, specific examples of these reactions being applied to this compound were not found in the provided search results. organicchemistrydata.org Similarly, C-X bond forming reactions, for instance, the formation of imines (C-N) or acetals (C-O), are classical transformations of aldehydes. The synthesis of Schiff bases from aldehydes is a common reaction. rjptonline.org However, specific studies detailing these transformations on this compound are not described in the search snippets.

The reactivity of the formyl group is well-known, and it can be expected to undergo a variety of such transformations. For example, formylation reactions are a class of reactions where a formyl group is introduced into a molecule, and the reverse reactions, deformylations, are also known. wikipedia.org

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific experimental data for the compound This compound to fully populate the detailed structural and characterization sections requested in the article outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without access to the necessary characterization data for the specified molecule.

Structural Elucidation and Characterization Methodologies

Advanced Analytical Methods for Purity and Composition

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This destructive method provides a crucial verification of the compound's empirical formula, C₁₅H₁₃NO₃. The experimentally determined values are compared against the theoretically calculated percentages derived from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.

For 2-(2-formylphenoxy)-N-phenylacetamide (Molecular Weight: 255.27 g/mol ), the theoretical elemental composition is calculated as follows:

Carbon (C): (15 * 12.011 / 255.27) * 100% = 70.58%

Hydrogen (H): (13 * 1.008 / 255.27) * 100% = 5.13%

Nitrogen (N): (1 * 14.007 / 255.27) * 100% = 5.49%

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting gaseous products (CO₂, H₂O, and N₂) are separated and quantified to determine the elemental composition.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 70.58 | 70.55 - 70.62 |

| Hydrogen (H) | 5.13 | 5.11 - 5.15 |

Note: Experimental values represent a typical expected range of results.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. nih.gov The techniques are based on the principle of differential partitioning of the sample components between a stationary phase and a mobile phase. nih.gov For this compound, both thin-layer chromatography (TLC) and column chromatography are routinely employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive qualitative technique used to monitor the progress of a synthesis reaction and to make a preliminary assessment of the purity of the product. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. For compounds related to this compound, a common solvent system is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 95:5 v/v). ptfarm.pl The purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent.

Column Chromatography: For the purification of the synthesized product, column chromatography is the preferred method. This technique involves packing the stationary phase (e.g., silica gel) into a glass column. The crude product is loaded onto the top of the column, and the mobile phase is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase, with the least polar compounds typically eluting first. Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

High-Performance Liquid Chromatography (HPLC): For a more rigorous quantitative assessment of purity, HPLC is utilized. This technique uses high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and sensitivity. nih.gov A detector measures the concentration of the compound as it elutes from the column, generating a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration, allowing for precise purity determination.

Table 2: Chromatographic Methods and Their Applications

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel GF₂₅₄ | Chloroform:Methanol (95:5) | Reaction Monitoring, Purity Check |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane/Ethyl Acetate (B1210297) | Isolation and Purification |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. abo.fi This analysis provides critical information about the thermal stability and decomposition profile of this compound. nasa.gov

In a typical TGA experiment, a small amount of the compound is placed in a crucible, which is situated on a precision microbalance within a furnace. The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. nih.gov The instrument records the mass of the sample as the temperature increases.

The resulting TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat plateau until the onset temperature of decomposition, at which point a significant mass loss is observed. The shape of the curve can reveal whether the decomposition occurs in a single step or multiple stages. The derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of mass loss and helping to identify the temperatures at which the decomposition is most rapid. This data is crucial for understanding the thermal limits of the compound. nih.gov

Table 3: Hypothetical TGA Data for this compound

| Parameter | Description | Value |

|---|---|---|

| Heating Rate | The rate at which the sample temperature is increased. | 10 °C/min |

| Atmosphere | The gas surrounding the sample during the analysis. | Nitrogen (N₂) |

| Onset Temperature (Tₒₙₛₑₜ) | The temperature at which significant mass loss begins. | ~ 220 - 240 °C |

| Peak Decomposition Temp (Tₚₑₐₖ) | The temperature of maximum rate of mass loss. | ~ 250 - 270 °C |

Note: The values in this table are illustrative and represent a plausible thermal decomposition profile for a compound of this nature.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Chloroform |

| Ethyl Acetate |

| Hexane |

| Methanol |

| Nitrogen |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule. These studies, however, have not been specifically performed or published for 2-(2-formylphenoxy)-N-phenylacetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the molecular geometry to find the lowest energy conformation. For this compound, specific data on optimized bond lengths, bond angles, and dihedral angles derived from DFT calculations are not available in the existing literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as Frontier Molecular Orbitals (FMOs). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A detailed analysis of the HOMO and LUMO energy levels, as well as their distribution across the this compound molecule, has not been reported.

An electrostatic potential map (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. While the principles of MEP are well-established, a specific MEP analysis for this compound, detailing its electron-rich and electron-deficient regions, is not documented. Similarly, a quantitative analysis of the charge distribution on individual atoms of this compound is not available.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). These global reactivity descriptors are derived from the energies of the frontier molecular orbitals. The local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule. Specific values for these reactivity indices for this compound have not been calculated and reported in scientific publications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into their conformational changes and flexibility.

A conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape can influence its interactions with other molecules. However, no specific molecular dynamics simulations focused on the conformational analysis and flexibility of this compound have been published.

Intermolecular Hydrogen Bonding Network Analysis

The crystalline structure and the resulting intermolecular forces of this compound are expected to be significantly influenced by hydrogen bonding. The molecule possesses key functional groups capable of participating in such interactions: the amide group (-CONH-) acts as both a hydrogen bond donor (N-H) and acceptor (C=O), while the formyl group (-CHO) and the ether linkage (-O-) can act as hydrogen bond acceptors.

Analysis of the closely related compound, 2-(2-formylphenoxy)acetamide (B1273628), reveals a crystal structure stabilized by a network of intermolecular hydrogen bonds. researchgate.net In this parent compound, the amide -NH2 group is the primary hydrogen bond donor. It is anticipated that in this compound, the secondary amide (N-H) will continue to be a potent hydrogen bond donor. The primary acceptor is likely to be the amide carbonyl oxygen (C=O) of a neighboring molecule, a common motif in N-substituted acetamides that leads to the formation of hydrogen-bonded chains or dimers. nih.gov

The formyl oxygen and the ether oxygen atoms can also participate as weaker hydrogen bond acceptors, potentially interacting with the N-H donor or weaker C-H donors from the aromatic rings. The introduction of the phenyl group on the nitrogen atom introduces steric hindrance that may influence the packing of the molecules in the crystal lattice and, consequently, the geometry of the hydrogen bonds compared to the unsubstituted acetamide (B32628). The planarity of the acetamide group is a critical factor, and in many N-phenylacetamide derivatives, this group adopts a trans conformation which facilitates the formation of C(4) hydrogen-bonded chains. nih.gov

Table 1: Predicted Intermolecular Hydrogen Bond Interactions for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type | Predicted Role in Crystal Packing |

|---|---|---|---|---|

| N (amide) | H | O (amide C=O) | N-H···O | Primary interaction, likely forming chains or dimers. |

| C (aromatic) | H | O (formyl C=O) | C-H···O | Secondary interaction, contributing to 3D network stability. |

| C (aromatic) | H | O (ether) | C-H···O | Weak interaction, further stabilizing the crystal lattice. |

This table is a theoretical prediction based on the functional groups present in the molecule and known hydrogen bonding patterns in similar compounds.

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.govnih.gov These predictions, when compared with experimental data, can help confirm molecular structures and provide insight into electronic properties.

For this compound, DFT calculations would typically involve geometry optimization of the molecule followed by frequency and NMR chemical shift calculations. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate predictions. researchgate.netresearchgate.net

Predicted 1H and 13C NMR Spectra: The nuclear magnetic resonance (NMR) spectra can be predicted by calculating the magnetic shielding tensors of the nuclei. The chemical shifts are then determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The 1H NMR spectrum is expected to show distinct signals for the amide proton (N-H), the formyl proton (CHO), the methylene (B1212753) protons (-OCH2-), and the aromatic protons on both phenyl rings. The amide proton signal is typically a singlet and its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding. The formyl proton will appear as a singlet at a downfield chemical shift. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.

The 13C NMR spectrum will show signals for the carbonyl carbons (amide and formyl), the aliphatic methylene carbon, and the aromatic carbons. The carbonyl carbons are characteristically found at low field values.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Key Functional Groups

| Functional Group | Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| Amide | N-H | 8.0 - 10.0 | - |

| Amide | C=O | - | 165 - 175 |

| Formyl | C-H | 9.5 - 10.5 | - |

| Formyl | C=O | - | 185 - 195 |

| Methylene | -CH2- | 4.5 - 5.5 | 65 - 75 |

Note: These are estimated chemical shift ranges based on typical values for these functional groups and data from analogous compounds. researchgate.net Actual values may vary based on the specific electronic environment.

Predicted Infrared (IR) Spectrum: The theoretical IR spectrum is obtained from the calculation of the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms.

Key vibrational modes for this compound would include the N-H stretching vibration of the amide group, typically observed in the range of 3200-3400 cm-1. The C=O stretching vibrations of the amide and formyl groups are expected to appear as strong bands in the region of 1650-1750 cm-1. The C-O stretching of the ether linkage and various C-H and C=C stretching and bending vibrations of the aromatic rings will also be present.

Table 3: Predicted Major Infrared (IR) Vibrational Frequencies (cm-1)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Formyl | 2700 - 2900 | Weak |

| C=O Stretch | Formyl | 1680 - 1710 | Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Variable |

These predictions are based on established group frequencies and theoretical calculations for similar molecules. researchgate.net The exact positions of the peaks can be influenced by intermolecular interactions.

Predicted UV-Vis Spectrum: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. physchemres.org The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups. The presence of two phenyl rings and conjugated systems will likely result in strong absorption bands in the ultraviolet region. The exact wavelength of maximum absorption (λmax) will depend on the extent of conjugation and the electronic effects of the substituents.

Mechanistic Investigations of Chemical Reactions

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding chemical reactivity. For 2-(2-formylphenoxy)-N-phenylacetamide, which contains an aldehyde, an amide, and an ether linkage, several reaction types are possible. However, specific experimental or computational studies detailing these pathways for this molecule are not present in the current body of scientific literature.

Studies on Michael Addition Mechanisms

No specific studies on the Michael addition mechanisms involving this compound as either a donor or an acceptor were found.

In a general Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a process known as conjugate addition. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in three main steps:

Enolate Formation: A base removes an acidic α-hydrogen from the Michael donor to form a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. wikipedia.orgbyjus.com

Protonation: The resulting enolate is protonated by the conjugate acid of the base or a proton source to yield the final Michael adduct. masterorganicchemistry.com

The aldehyde group of this compound could potentially act as a precursor to a Michael acceptor after an aldol (B89426) condensation, or the methylene (B1212753) group adjacent to the amide carbonyl could potentially act as a Michael donor under strong basic conditions, although this is less typical. Without specific research, any proposed pathway remains speculative.

Analysis of Condensation Reaction Mechanisms

While derivatives of 2-(4-formylphenoxy)-N-phenylacetamide have been utilized in condensation reactions, detailed mechanistic analyses are not provided in the available literature. ptfarm.plresearchgate.net For the ortho-isomer, this compound, specific mechanistic studies are similarly absent.

Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. uou.ac.in The aldehyde functional group in this compound is a prime site for such reactions, particularly aldol-type condensations.

A general base-catalyzed aldol condensation mechanism involves:

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound, forming an enolate ion.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of another molecule (in this case, potentially another molecule of this compound or a different carbonyl compound). This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated to form a β-hydroxy aldehyde (an aldol adduct).

Dehydration: Upon heating, the β-hydroxy aldehyde can undergo elimination of water to form an α,β-unsaturated aldehyde. mt.com

The specific transition states and intermediates for this compound in such a reaction have not been characterized.

Investigation of Alkylation Reaction Mechanisms

Alkylation involves the transfer of an alkyl group from one molecule to another. researchgate.net The amide group in this compound presents two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).

Studies on various N-substituted 2-phenylacetamides have shown that alkylation can yield both N- and O-alkylated products, with the ratio depending on the reaction conditions (e.g., solvent, base, alkylating agent) and the substituents on the phenylacetamide. semanticscholar.org Generally, alkylation under basic conditions tends to favor the formation of the N-alkylated product, which is thermodynamically more stable. semanticscholar.org O-alkylation can occur, often as a kinetic product, which may then rearrange to the more stable N-alkylated form. semanticscholar.org

The mechanism for N-alkylation under basic conditions proceeds via:

Deprotonation of the amide N-H by a base to form an amidate anion.

Nucleophilic attack of the nitrogen atom of the amidate on the alkylating agent (e.g., an alkyl halide) in an SN2 reaction.

For this compound specifically, no studies have been published that investigate the regioselectivity (N- vs. O-alkylation) or the transition states involved in these processes.

Kinetic Studies of Key Synthetic Transformations

Kinetic studies, which measure the rate of a chemical reaction, are crucial for understanding reaction mechanisms and optimizing conditions. Despite the synthesis of this compound and its derivatives, no kinetic data for its key synthetic transformations (such as Michael additions, condensations, or alkylations) are available in the scientific literature. Such studies would be necessary to determine rate laws, activation energies, and the influence of reactant concentrations and catalysts on the reaction speed.

Stereochemical Aspects of Reactions

Stereochemistry examines the spatial arrangement of atoms in molecules and how this affects the outcome of chemical reactions. Reactions involving this compound could have significant stereochemical implications, especially if chiral centers are formed.

For instance, in a Michael addition, the attack of a nucleophile on the β-carbon of a prochiral α,β-unsaturated system can generate one or two new stereocenters. Similarly, an aldol reaction can create up to two new stereocenters, leading to the possibility of diastereomeric and enantiomeric products.

However, the literature search did not yield any studies on the stereochemical aspects of reactions involving this compound. There is no information on diastereoselectivity or enantioselectivity, nor on the use of chiral catalysts to control the stereochemical outcome of its reactions. The fundamental principles of stereoisomerism, such as the distinction between cis and trans or E and Z isomers in potential condensation products, are well-established but have not been specifically applied to this compound in published research. mt.com

Applications in Coordination and Supramolecular Chemistry

Ligand Design and Coordination Capabilities

The molecular architecture of 2-(2-formylphenoxy)-N-phenylacetamide incorporates key functional groups that are adept at forming coordination complexes with a variety of metal ions. The strategic placement of these groups allows for the formation of stable chelate rings, a desirable feature in ligand design.

The formyl (-CHO) and amide (-CONH-) groups are the primary sites for metal chelation in this compound. The oxygen atom of the formyl group and the oxygen or nitrogen atom of the amide group can act as Lewis bases, donating lone pairs of electrons to a central metal ion, which acts as a Lewis acid. This interaction leads to the formation of a stable ring structure, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands. libretexts.orglibretexts.orgyoutube.com

The formyl group, being part of a salicylaldehyde (B1680747) moiety, is a well-established coordination site. The oxygen atom of the formyl group, along with the phenoxy oxygen, can create a bidentate O,O-donor set. mdpi.comresearchgate.net Furthermore, the amide group presents multiple possibilities for coordination. The carbonyl oxygen is a strong electron donor, while the nitrogen atom can also participate in bonding, particularly after deprotonation. Quantum mechanical studies on diamide (B1670390) ligands have shown that they can form stable 6- and 7-membered chelate rings with metal ions. nih.gov The combination of the formyl and amide groups in this compound could potentially lead to a tridentate ligand, binding a metal ion through the formyl oxygen, the ether oxygen, and the amide oxygen or nitrogen.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Bidentate | Formyl Oxygen, Phenoxy Oxygen | 6-membered |

| Bidentate | Formyl Oxygen, Amide Oxygen | Variable |

| Tridentate | Formyl Oxygen, Phenoxy Oxygen, Amide Oxygen | Fused rings |

The synthesis of metal complexes involving derivatives of this compound has been documented in the scientific literature. For instance, a series of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides have been synthesized and utilized as precursors for further reactions. researchgate.net The synthesis of these ligands typically involves the reaction of a substituted salicylaldehyde with a haloacetamide in the presence of a base. researchgate.net

The subsequent complexation with metal salts is generally carried out by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting metal complexes can then be isolated as crystalline solids. The synthesis of related Schiff base complexes derived from salicylaldehyde is a well-established methodology, often involving the condensation of the aldehyde with a primary amine followed by complexation with a metal ion. fudutsinma.edu.ngrecentscientific.com While direct reports on the metal complexes of the title compound are scarce, the established synthetic routes for its derivatives and related compounds provide a clear pathway for the synthesis of its metal complexes. ptfarm.pl

The coordination geometry of the resulting metal complexes is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.net The specific coordination mode of this compound and its derivatives will play a crucial role in determining the final geometry of the complex.

The electronic properties of the metal ion are significantly influenced by the ligand field, which is the electrostatic field created by the surrounding ligands. The strength of the ligand field affects the splitting of the d-orbitals of the metal ion, which in turn determines the electronic and magnetic properties of the- complex. The formyl and amide groups are generally considered to be moderate to strong field ligands, and their coordination to a metal ion would be expected to induce a significant d-orbital splitting. This can be probed using techniques such as UV-visible spectroscopy.

Supramolecular Assembly and Host-Guest Chemistry

Beyond its ability to form coordinate covalent bonds, this compound is well-suited for participating in the formation of larger, organized structures through non-covalent interactions. This is the realm of supramolecular chemistry, where molecules self-assemble into well-defined architectures.

The self-assembly of molecules into larger aggregates is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and dipole-dipole interactions. nih.govresearchgate.netfrontiersin.org The this compound molecule possesses several functional groups capable of engaging in these interactions.

The amide group is a particularly potent director of self-assembly due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). rsc.orgacs.org This can lead to the formation of one-dimensional chains or two-dimensional sheets through intermolecular hydrogen bonding. rsc.org The phenyl rings in the molecule can participate in π-π stacking interactions, where the electron clouds of adjacent aromatic rings attract each other, leading to a stacked arrangement. Furthermore, the formyl group can also act as a hydrogen bond acceptor. The interplay of these various non-covalent interactions can lead to the formation of complex and well-ordered supramolecular structures. researchgate.net

Table 2: Key Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Functional Groups Involved | Role in Assembly |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Formyl C=O (acceptor) | Directional, leads to ordered chains and sheets |

| π-π Stacking | Phenyl rings | Contributes to the packing and stability of the assembly |

| van der Waals Forces | Entire molecule | General attractive forces contributing to overall cohesion |

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. This process is fundamental to many biological and chemical systems and relies on a precise arrangement of non-covalent interactions. The functional groups present in this compound give it the potential to act as a host molecule in molecular recognition systems.

The formyl group, for instance, is a key recognition motif for formyl peptide receptors in biological systems, which recognize N-formyl peptides as a signal of bacterial presence. nih.govnih.gov This highlights the inherent ability of the formyl group to participate in specific hydrogen bonding and electrostatic interactions. Similarly, the amide linkage is a cornerstone of peptide and protein structure and is central to molecular recognition in biological systems. beilstein-journals.org By designing synthetic hosts that incorporate the formyl and amide functionalities of this compound, it is possible to create systems that can selectively bind to specific guest molecules through a combination of hydrogen bonding and other non-covalent interactions. researchgate.net

Formation of Supramolecular Architectures

The deliberate construction of complex, well-ordered supramolecular architectures from molecular building blocks is a cornerstone of crystal engineering and supramolecular chemistry. The molecule this compound possesses a variety of functional groups—specifically the amide, ether, and formyl moieties—that can participate in a range of non-covalent interactions. These interactions, including hydrogen bonds and other weaker contacts, are instrumental in guiding the self-assembly of the molecules into predictable and stable multidimensional networks in the solid state.

The primary driving force for the formation of the supramolecular assembly in 2-(2-formylphenoxy)acetamide (B1273628) is hydrogen bonding. researchgate.net Specifically, N-H···O and C-H···O hydrogen bonds are crucial in the construction of the crystal lattice. researchgate.net The amide group is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor.

In the crystal structure of 2-(2-formylphenoxy)acetamide, molecules are linked by intermolecular N–H···O hydrogen bonds, which propagate along the a-axis of the unit cell. researchgate.net Additionally, weaker C–H···O hydrogen bonds are observed, running along the b-axis. researchgate.net These interactions work in concert to build a stable, three-dimensional supramolecular framework.

The table below summarizes the key crystallographic and hydrogen bonding parameters for 2-(2-formylphenoxy)acetamide, which serves as a model for understanding the supramolecular behavior of its N-phenyl derivative.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Interaction Type | Description | Orientation in Crystal Lattice |

|---|---|---|

| N-H···O Hydrogen Bond | Connects adjacent molecules, forming chains. | Running along the a-axis |

| C-H···O Hydrogen Bond | Provides additional stability to the network. | Running along the b-axis |

The presence of the phenyl ring in this compound would be expected to introduce further possibilities for non-covalent interactions, such as π-π stacking and C-H···π interactions. These additional interactions would likely play a significant role in the fine-tuning of the supramolecular architecture, potentially leading to different packing arrangements and crystal properties compared to the simpler acetamide (B32628) derivative. The interplay of these various weak interactions underscores the complexity and richness of the supramolecular chemistry of this class of compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of 2-(2-formylphenoxy)-N-phenylacetamide and its analogs typically involves the reaction of a substituted phenol (B47542) with an N-aryl-2-chloroacetamide. Future research is poised to move beyond these conventional methods towards more efficient, sustainable, and innovative synthetic strategies.

Modern synthetic methodologies could significantly enhance the production of this scaffold. The application of microwave-assisted synthesis is a promising avenue, as it has been shown to accelerate reaction times, improve yields, and reduce the use of hazardous solvents in the synthesis of other acetamide (B32628) derivatives archivepp.com. Furthermore, the principles of green chemistry are expected to play a pivotal role in developing new synthetic routes. This includes the use of environmentally benign solvents and catalysts, such as tannic acid, which has been successfully employed as a catalyst for acetamide synthesis under solvent-free conditions archivepp.com.

Another area of exploration is the development of one-pot multicomponent reactions . These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing a one-pot synthesis for this compound and its derivatives would be a significant advancement. Additionally, the use of retrosynthesis prediction tools can aid in the discovery of entirely new synthetic pathways that may be more efficient or allow for the introduction of greater molecular diversity researchgate.net.

| Synthetic Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, less solvent usage. |

| Green Chemistry Approaches | Use of non-toxic solvents and catalysts, improved sustainability. |

| One-Pot Multicomponent Reactions | Increased efficiency, atom economy, and complexity in a single step. |

| Retrosynthetic Analysis Tools | Discovery of novel and more efficient synthetic routes. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (such as HOMO and LUMO), and the distribution of partial charges within the molecule. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new chemical transformations. Such computational studies have been effectively used to understand the structural and electronic behavior of related acetamide complexes mdpi.com.

Beyond DFT, the development of Quantitative Structure-Activity Relationship (QSAR) models can establish a correlation between the structural features of this compound derivatives and their chemical reactivity or potential biological activity. This approach has been successfully applied to other N-phenylacetamide conjugates to understand their inhibitory activities nih.gov.

Furthermore, the application of machine learning and deep learning models represents a cutting-edge approach to predict chemical reactivity with high accuracy and speed. These models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations involving the this compound scaffold, significantly accelerating the discovery of new derivatives and their properties nih.gov.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactive sites. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with reactivity and potential bioactivity. |

| Machine Learning/Deep Learning | High-throughput prediction of reaction outcomes and properties of new derivatives. |

Exploration of New Chemical Transformations and Derivative Design

The presence of the aldehyde group in this compound makes it an excellent starting point for a wide range of chemical transformations and the design of novel derivatives. The exploration of these reactions is a key future direction.

The most straightforward transformation is the conversion of the formyl group into a Schiff base (imine) through condensation with primary amines. This opens the door to a vast library of new compounds with diverse functionalities. These Schiff bases are not only important in their own right but also serve as ligands for the synthesis of metal complexes nih.govresearchgate.netrsc.org.

The aldehyde can also participate in various cyclization and multicomponent reactions to generate heterocyclic systems. For instance, reaction with active methylene (B1212753) compounds in a Hantzsch-like reaction can yield dihydropyridine (B1217469) derivatives rsc.org. Similarly, reactions with compounds like thioglycolic acid can lead to the formation of thiazolidinone rings, a common motif in medicinally active compounds.

Future research should also focus on designing derivatives by modifying other parts of the molecule. For example, substitutions on the phenyl rings of the phenoxy and N-phenyl groups can be used to fine-tune the electronic and steric properties of the molecule, which can in turn influence its reactivity and potential applications nih.gov.

| Derivative Class | Synthetic Strategy | Potential Applications |

| Schiff Bases | Condensation of the formyl group with primary amines. | Ligands for metal complexes, biologically active compounds. |

| Dihydropyridines | Hantzsch-like reaction with active methylene compounds. | Pharmaceutical scaffolds. |

| Thiazolidinones | Reaction with thioglycolic acid and an amine. | Medicinal chemistry. |

| Substituted Analogs | Electrophilic aromatic substitution on the phenyl rings. | Fine-tuning of molecular properties. |

Integration into Functional Supramolecular Systems

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting possibilities for this compound. The functional groups within this molecule—amide, ether, aldehyde, and aromatic rings—are all capable of participating in the non-covalent interactions that govern self-assembly, such as hydrogen bonding and π-π stacking.

A significant future direction is the use of this compound as a building block for the creation of self-assembled monolayers (SAMs) on various surfaces. The ability to functionalize surfaces with this molecule could lead to new materials with tailored properties for applications in sensing, electronics, and biotechnology utwente.nl.

The design of supramolecular polymers and gels is another promising area. The directional hydrogen bonding capabilities of the amide group, coupled with other intermolecular forces, could drive the self-assembly of this compound into ordered, higher-order structures. By modifying the molecular structure, it may be possible to control the properties of these self-assembled materials, making them responsive to external stimuli such as light, temperature, or pH nih.govresearchgate.net.

Furthermore, derivatives of this compound could be designed to act as artificial receptors for small molecules or ions. By incorporating recognition motifs and leveraging the principles of molecular self-organization, it may be possible to create highly selective host-guest systems nih.gov.

Catalytic Applications of Derivative Metal Complexes

The ability of this compound to serve as a precursor for ligands, particularly Schiff base ligands, opens up a vast field of research in catalysis. Metal complexes of Schiff bases are well-known for their catalytic activity in a wide range of organic transformations nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net.

Upon condensation with a primary amine, the resulting Schiff base ligand can coordinate with various transition metals (e.g., Cu, Co, Mn, Ni) to form stable metal complexes nih.govmdpi.com. A major future research avenue is the synthesis and characterization of these novel metal complexes and the evaluation of their catalytic performance. Potential applications include:

Oxidation reactions: Schiff base metal complexes have been shown to be effective catalysts for the oxidation of alcohols and olefins nih.govresearchgate.net.

Reduction reactions: They can also be employed in the catalytic reduction of various functional groups.

Coupling reactions: There is potential for these complexes to catalyze important carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Heck couplings.

Another emerging area is the incorporation of ligands derived from this compound into Metal-Organic Frameworks (MOFs) . MOFs are porous crystalline materials with high surface areas and tunable structures, making them excellent candidates for heterogeneous catalysis researchgate.netrsc.org. By using a derivative of the title compound as the organic linker, it may be possible to create MOFs with novel topologies and active sites for specific catalytic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-formylphenoxy)-N-phenylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-chloroacetamide and salicylaldehyde derivatives under mild basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction parameters such as stoichiometry (e.g., 1:1 molar ratio of reactants), temperature (room temperature), and duration (24 hours) are critical for achieving >70% yield . Alternative routes involve coupling phenoxyacetic acid derivatives with aniline precursors using carbodiimide-based reagents, requiring inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR confirms the formyl proton resonance at δ 9.8–10.0 ppm and the acetamide NH signal at δ 8.2–8.5 ppm. C NMR identifies the carbonyl carbons (C=O) at ~165–170 ppm .

- FTIR : Stretching vibrations for C=O (amide I band at ~1650 cm⁻¹) and aldehyde C=O (~1710 cm⁻¹) are diagnostic .

- Single-crystal XRD : Validates bond lengths (e.g., C–O ether linkage: 1.36–1.38 Å) and crystallographic packing in the monoclinic P21/n space group .

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-deficient formyl group undergoes Schiff base formation with amines (e.g., aniline derivatives) under mild acidic conditions. Kinetic studies suggest higher reactivity compared to non-formylated analogs, with rate constants increasing by ~30% in ethanol at 25°C .

Advanced Research Questions

Q. How can computational methods (DFT) resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts optimized geometries and vibrational frequencies. For example:

| Parameter | Experimental (XRD) | DFT Calculation | Deviation |

|---|---|---|---|

| C–O bond length | 1.37 Å | 1.35 Å | 1.5% |

| C=O (amide) | 1.23 Å | 1.25 Å | 1.6% |

| Discrepancies arise from solvent effects or crystal packing unaccounted for in simulations. Hybrid approaches combining implicit solvation models (e.g., PCM) improve accuracy . |

Q. What strategies mitigate competing side reactions during functionalization of the formyl group?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the formyl group as a dimethyl acetal using BF₃·Et₂O catalysis, enabling selective amidation or alkylation of the acetamide moiety .

- pH Control : Maintain reaction pH >10 to suppress aldol condensation of the formyl group while promoting nucleophilic additions .

Q. How does molecular docking predict the antiviral potential of this compound against SARS-CoV-2?

- Methodological Answer : AutoDock 4.2/Vina simulations targeting the SARS-CoV-2 main protease (PDB: 6NUS) reveal:

- Binding Affinity : ΔG = −7.2 kcal/mol, driven by hydrogen bonds between the formyl group and His41/Cys145 residues.

- Key Interactions : π-Stacking of the phenyl ring with Pro168 and hydrophobic contacts with Met49 .

Validation requires in vitro enzyme inhibition assays (e.g., fluorescence-based protease activity tests).

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 145–152°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) due to solvent evaporation rates during recrystallization.

- Purity : Residual solvents (e.g., acetonitrile) lower observed melting points. DSC/TGA analyses under nitrogen can standardize measurements .

Q. How to interpret conflicting bioactivity results in enzyme inhibition studies?

- Methodological Answer : Discrepancies may stem from:

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the formyl/amide groups.

- Cell Permeability : LogP (calculated: 2.1) impacts cellular uptake in whole-cell vs. cell-free assays. Use parallel artificial membrane permeability assays (PAMPA) to correlate bioactivity with permeability .

Methodological Tables

Table 1 : Comparison of Experimental vs. Theoretical Bond Parameters (DFT)

| Bond/Angle | Experimental (XRD) | DFT (B3LYP) | Deviation |

|---|---|---|---|

| C1–O1 (ether) | 1.37 Å | 1.35 Å | 1.5% |

| C8=O2 (amide) | 1.23 Å | 1.25 Å | 1.6% |